molecular formula C26H25NO5 B2411253 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide CAS No. 322681-08-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide

Cat. No.: B2411253
CAS No.: 322681-08-3
M. Wt: 431.488
InChI Key: GZDLHZMTQRPFPP-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide is a useful research compound. Its molecular formula is C26H25NO5 and its molecular weight is 431.488. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-26(2)13-20-4-3-5-22(24(20)32-26)29-15-17-6-9-19(10-7-17)25(28)27-14-18-8-11-21-23(12-18)31-16-30-21/h3-12H,13-16H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDLHZMTQRPFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCC4=CC5=C(C=C4)OCO5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

1. Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzo[d][1,3]dioxole moiety and a dihydrobenzofuran group. Its molecular formula is C28H30N2O5C_{28}H_{30}N_{2}O_{5}, with a molecular weight of approximately 470.55 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzo[d][1,3]dioxole and dihydrobenzofuran units. Various methods have been reported in the literature for synthesizing related compounds, which can be adapted for this specific structure .

3.1 Anticancer Activity

Several studies have evaluated the anticancer potential of compounds related to this compound. For instance:

  • In vitro studies show that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast and leukemia cells .
    • The average GI(50) value for some derivatives was found to be as low as 0.3μM0.3\mu M, indicating potent activity .

3.2 Anti-inflammatory Activity

The compound has also been screened for anti-inflammatory properties:

  • Cyclooxygenase (COX) Inhibition : Compounds structurally related to this benzamide have demonstrated selective inhibition of COX-2 over COX-1, which is crucial for developing anti-inflammatory agents .
    • The IC50 values for COX-2 inhibition ranged from 0.040.04 to 0.46μM0.46\mu M, showing that these compounds can effectively reduce inflammation .

The proposed mechanism of action involves the inhibition of tubulin polymerization and interference with the mitotic spindle formation in cancer cells:

  • Compounds similar to this benzamide have been shown to inhibit mitosis at micromolar concentrations through binding at the colchicine site on tubulin . This activity suggests a potential use as an antitumor agent.

4.1 Case Study 1: Dihydrobenzofuran Lignans

A study on dihydrobenzofuran lignans revealed promising anticancer activities with derivatives showing significant growth inhibition across various tumor cell lines . The findings support further exploration into the structure-activity relationships (SAR) of related compounds.

4.2 Case Study 2: COX Inhibition Studies

Research focusing on COX inhibitors showed that compounds with similar structural features had high selectivity for COX-2 and significant analgesic effects comparable to standard drugs like diclofenac . This highlights the therapeutic potential of such compounds in treating inflammatory conditions.

5. Data Table: Summary of Biological Activities

Biological ActivityFindingsReference
Anticancer ActivityGI(50) values as low as 0.3μM0.3\mu M
COX InhibitionIC50 for COX-2: 0.040.46μM0.04-0.46\mu M
Analgesic EffectsComparable to sodium diclofenac

6.

This compound exhibits significant biological activity relevant to cancer treatment and inflammation management. Further research into its mechanism of action and optimization of its pharmacological properties could enhance its therapeutic applications.

Scientific Research Applications

Structural Characteristics

The compound is characterized by its unique molecular structure which includes:

  • A benzo[d][1,3]dioxole moiety that contributes to its biological activity.
  • A benzamide functional group that is known for various pharmacological effects.
  • An ether linkage connecting to a dihydrobenzofuran structure, enhancing its lipophilicity and potential bioactivity.

The molecular formula is C22H24N2O5C_{22}H_{24}N_{2}O_{5}, and it has a molecular weight of approximately 396.44 g/mol. Its structural complexity allows for diverse interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial activities. Studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of cellular membranes or inhibition of enzymatic pathways essential for microbial survival .

Anti-inflammatory Effects

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide has shown promise in reducing inflammation in various models. The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has been found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases . The ability to target multiple pathways makes it a candidate for further development in cancer therapy.

Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial and anti-inflammatory drugs.
  • Cancer Treatment : Further research could establish it as a novel chemotherapeutic agent targeting specific cancer types.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of derivatives similar to this compound against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at low concentrations .

Case Study 2: Anti-inflammatory Activity

In an animal model of arthritis, administration of the compound resulted in decreased swelling and pain scores compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide?

  • Methodology :

  • Stepwise coupling : Utilize nucleophilic aromatic substitution or amide coupling reactions. For example, react 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in CH₃CN) to form the ether linkage, followed by amidation with benzo[d][1,3]dioxol-5-ylmethylamine .
  • Safety protocols : Conduct hazard analysis for reagents like hydroxylamine derivatives and acyl chlorides, as outlined in synthetic workflows for analogous benzamides .

Q. How can the compound’s structure and purity be confirmed experimentally?

  • Methodology :

  • Spectroscopic techniques : Use ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and dihydrobenzofuran methyl groups (δ 1.3–1.5 ppm). IR spectroscopy can confirm carbonyl stretches (~1705 cm⁻¹) .
  • Chromatography : GC-MS or HPLC to assess purity (>95%) and detect isomers (e.g., via retention time shifts). Note that even "100% pure" samples may contain 2% impurities due to isomerization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Methodology :

  • DOE (Design of Experiments) : Vary solvent polarity (DMF vs. acetonitrile), temperature (20–125°C), and catalyst (e.g., DBU for amidation) to identify optimal conditions .
  • Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and minimize side reactions like over-oxidation .

Q. What computational tools are suitable for predicting reaction pathways or electronic properties?

  • Methodology :

  • Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and reaction barriers for key steps (e.g., etherification). Software like Gaussian or ORCA is recommended .
  • AI-driven platforms : Integrate tools like ICReDD’s reaction path search methods to narrow experimental parameters using quantum calculations and machine learning .

Q. How to resolve contradictions in purity data (e.g., GC-MS vs. NMR results)?

  • Methodology :

  • Multi-technique validation : Cross-reference NMR integration (e.g., methyl group ratios) with HRMS for molecular ion confirmation. For trace isomers (<2%), use preparative HPLC to isolate and characterize .
  • Error analysis : Quantify solvent residue (via TGA) or hygroscopic effects that may skew elemental analysis .

Q. What are potential applications in medicinal or materials chemistry?

  • Methodology :

  • Structure-activity relationships (SAR) : Modify the benzodioxole or dihydrobenzofuran moieties to enhance binding to biological targets (e.g., HDAC inhibitors) .
  • Thermal stability assays : Use DSC/TGA to evaluate suitability for high-temperature materials, leveraging the compound’s rigid benzofuran core .

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